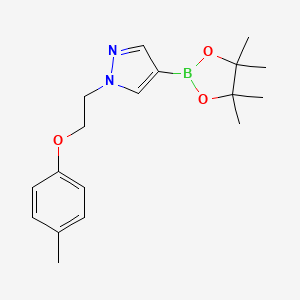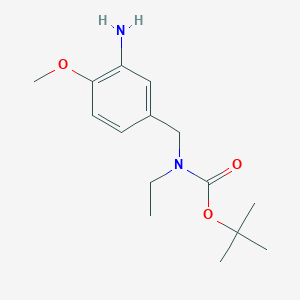![molecular formula C12H14N2OS2 B13721989 Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate is a chemical compound with the molecular formula C12H14N2OS2 and a molecular weight of 266.38 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a cyanocarbonimidodithioate group attached to a methylphenoxyethyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with cyanogen bromide and a thiol to yield the final product . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocarbonimidodithioate group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a reagent for labeling and identifying proteins.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.
Medical Research: Investigated for its potential therapeutic effects and as a tool for drug discovery.
Industrial Applications: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate can be compared with other similar compounds, such as:
- Ethyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Propyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Butyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
These compounds share similar chemical structures but differ in their alkyl groups, which can influence their chemical properties and reactivity. This compound is unique due to its specific molecular configuration, which imparts distinct characteristics and applications .
Propriétés
Formule moléculaire |
C12H14N2OS2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
[2-(2-methylphenoxy)ethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H14N2OS2/c1-10-5-3-4-6-11(10)15-7-8-17-12(16-2)14-9-13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
DTQDLVPKVFZRCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCCSC(=NC#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


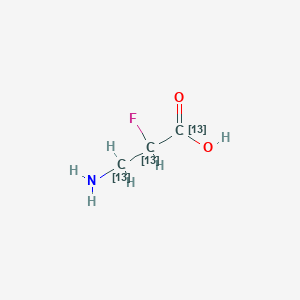


![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
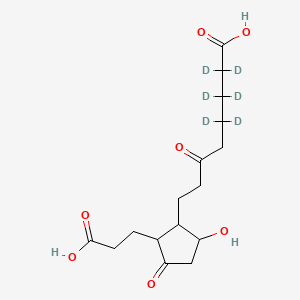
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
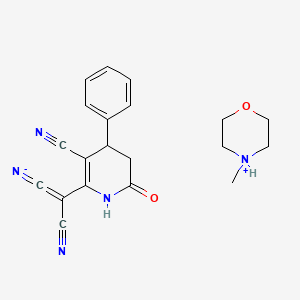
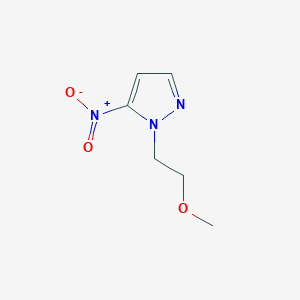

![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
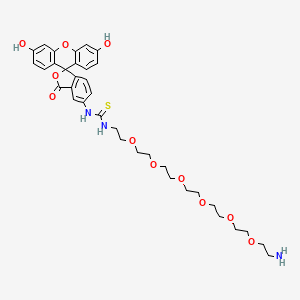
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
